Ethyl 2-(prop-1-en-2-yl)pent-4-enoate
Description
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate is an α,β-unsaturated ester characterized by a prop-1-en-2-yl substituent at the 2-position and a pent-4-enoate backbone. This compound is synthesized via gold-catalyzed intermolecular (3+2) cycloaddition reactions, achieving an 83% yield under optimized conditions .
Properties
CAS No. |
64861-90-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 2-prop-1-en-2-ylpent-4-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-7-9(8(3)4)10(11)12-6-2/h5,9H,1,3,6-7H2,2,4H3 |
InChI Key |
QDTWFEBJUVUKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(prop-1-en-2-yl)pent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols using reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amino esters, thioesters, alkoxy esters
Scientific Research Applications
Ethyl 2-(prop-1-en-2-yl)pent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(prop-1-en-2-yl)pent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The alkene group can undergo addition reactions, forming new carbon-carbon bonds and altering the compound’s structure and reactivity.
Comparison with Similar Compounds
(a) Ethyl 2-(diethoxyphosphoryl)pent-4-enoate (4a)
- Structure : Replaces the prop-1-en-2-yl group with a diethoxyphosphoryl moiety.
- Synthesis : Prepared via alkylation of ethyl diethoxyphosphorylacetate with allyl bromide, yielding 72% .
- Applications : Acts as a precursor for hydroxamate derivatives in heterocycle synthesis .
(b) Ethyl 2-(4-chlorobenzyl)pent-4-enoate
- Structure : Features a 4-chlorobenzyl group at the 2-position.
- Properties : Higher molar mass (252.74 g/mol) and boiling point (315.1±27.0°C) due to aromatic substitution .
- Bioactivity: Chlorinated aromatic groups may enhance nematicidal activity, as seen in analogs like ethyl 4-methylpentanoate .
(c) Ethyl pent-4-enoate
- Structure : Simplest analog without substituents at the 2-position.
- Occurrence : Identified in essential oils and microbial volatile organic compounds (VOCs) .
- Bioactivity : Exhibits nematicidal activity against Meloidogyne javanica at lower structural complexity .
(d) Ethyl 2-cyanopent-4-enoate
- Structure: Incorporates a cyano group at the 2-position.
- Reactivity: The electron-withdrawing cyano group enhances electrophilicity, favoring nucleophilic additions .
Physical and Chemical Properties
| Compound | Molar Mass (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|
| Ethyl 2-(prop-1-en-2-yl)pent-4-enoate | ~182.22 | Not reported | α,β-unsaturated ester |
| Ethyl 2-(4-chlorobenzyl)pent-4-enoate | 252.74 | 315.1±27.0 | Chlorinated aromatic, ester |
| Ethyl pent-4-enoate | 142.20 | ~180–200 | Simple ester |
| Ethyl 2-cyanopent-4-enoate | 153.17 | Not reported | Cyano, ester |
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